4-(3-Chlorothiophen-2-yl)-3-methylbutan-2-ol

Catalog No.
S13585061
CAS No.
M.F
C9H13ClOS
M. Wt
204.72 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(3-Chlorothiophen-2-yl)-3-methylbutan-2-ol

Product Name

4-(3-Chlorothiophen-2-yl)-3-methylbutan-2-ol

IUPAC Name

4-(3-chlorothiophen-2-yl)-3-methylbutan-2-ol

Molecular Formula

C9H13ClOS

Molecular Weight

204.72 g/mol

InChI

InChI=1S/C9H13ClOS/c1-6(7(2)11)5-9-8(10)3-4-12-9/h3-4,6-7,11H,5H2,1-2H3

InChI Key

AQFLELIKFIKWMU-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=C(C=CS1)Cl)C(C)O

4-(3-Chlorothiophen-2-yl)-3-methylbutan-2-ol is an organic compound characterized by its unique structure, which includes a chlorothiophene moiety and a tertiary alcohol functional group. This compound features a thiophene ring substituted with chlorine at the 3-position and a branched alkyl chain containing a hydroxyl group. Its molecular formula is C11H13ClOSC_{11}H_{13}ClOS, and it possesses interesting chemical properties that make it suitable for various applications in medicinal chemistry and materials science.

Due to the presence of the hydroxyl group and the thiophene ring. Key reactions include:

  • Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: The carbonyl group, if formed, can be reduced back to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution Reactions: The chlorine atom on the thiophene ring can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups under appropriate conditions.

These reactions highlight the compound's versatility in synthetic organic chemistry.

The synthesis of 4-(3-Chlorothiophen-2-yl)-3-methylbutan-2-ol typically involves multi-step organic reactions:

  • Chlorination of Thiophene: The starting material, thiophene, is chlorinated at the 3-position using chlorine gas or other chlorinating agents.
  • Alkylation: The resulting chlorothiophene is then subjected to alkylation with 3-methylbutan-2-ol under acidic or basic conditions to introduce the branched alkyl chain.
  • Purification: The product is purified through recrystallization or chromatography to obtain the desired compound in high purity.

This synthetic route allows for the efficient production of the compound while maintaining its structural integrity.

4-(3-Chlorothiophen-2-yl)-3-methylbutan-2-ol has potential applications in various fields:

  • Pharmaceuticals: Due to its potential biological activity, it may be explored as a lead compound for drug development targeting inflammatory diseases or infections.
  • Materials Science: Its unique chemical structure could be utilized in developing novel materials with specific electronic or optical properties.

The versatility of this compound opens avenues for research and development in both medicinal and industrial applications.

Interaction studies involving 4-(3-Chlorothiophen-2-yl)-3-methylbutan-2-ol focus on its potential interactions with biological targets. Preliminary investigations suggest that compounds with similar structures can interact with enzymes and receptors involved in cellular signaling pathways. Further studies are necessary to elucidate specific interactions and mechanisms of action for this particular compound.

Several compounds share structural similarities with 4-(3-Chlorothiophen-2-yl)-3-methylbutan-2-ol, including:

  • 1-(5-Chlorothiophen-2-yl)-3-methylbutan-1-one
    • Contains a chlorothiophene moiety but lacks the alcohol functional group.
    • Exhibits different reactivity due to the presence of a ketone instead of an alcohol.
  • 3-(3-Chloro-4-methylphenyl)-2-(4-fluorophenyl)thiazolidin-4-one
    • Features a thiazolidinone ring with antibacterial properties.
    • Shows significant biological activity compared to 4-(3-Chlorothiophen-2-yl)-3-methylbutan-2-ol.

These compounds highlight the uniqueness of 4-(3-Chlorothiophen-2-yl)-3-methylbutan-2-ol due to its specific functional groups and potential biological activities. The presence of both a chlorinated thiophene and a tertiary alcohol distinguishes it from other related compounds, making it a subject of interest for further research and application development.

XLogP3

3.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

204.0375639 g/mol

Monoisotopic Mass

204.0375639 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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